molecular formula C22H25F3N2O2 B2825950 N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1448129-17-6

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Katalognummer B2825950
CAS-Nummer: 1448129-17-6
Molekulargewicht: 406.449
InChI-Schlüssel: CPGURAZXTJAHQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .


Molecular Structure Analysis

The molecule contains a piperidine ring, a common feature in many bioactive compounds. It also has a trifluoromethyl group attached to a phenyl ring, which can influence the molecule’s reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

  • Analgesic and Antitussive Activities : Oki et al. (1974) explored 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives, showing that introducing a m-hydroxy substituent into the phenyl group significantly potentiated analgesic and antitussive activities. Some N-carbamates of these derivatives also exhibited anti-inflammatory effects with analgesic activity (Oki et al., 1974).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various moieties. These compounds showed significant antioxidant activity, with some being more potent than ascorbic acid. They also demonstrated anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

  • Oligoribonucleotide Synthesis : Reese et al. (1986) identified that 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) is suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis, with acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group (Reese et al., 1986).

  • Met Kinase Inhibition for Cancer Treatment : Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds were effective in tumor stasis in preclinical models, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).

  • Sigma 2 Binding Site Affinity : Perregaard et al. (1995) synthesized a series of compounds including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, achieving high affinity for both sigma 1 and sigma 2 binding sites. These compounds were also selective for serotonin and dopamine receptors (Perregaard et al., 1995).

  • Selective Androgen Receptor Modulator Research : Wu et al. (2006) studied S-1, a member of selective androgen receptor modulators (SARMs), in rats. They found that S-1 is rapidly absorbed, slowly cleared, and extensively metabolized, indicating its potential as a therapeutic agent for androgen-dependent diseases (Wu et al., 2006).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to optimize its properties .

Eigenschaften

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2/c1-29-20-12-14-27(15-13-20)19-9-7-18(8-10-19)26-21(28)11-4-16-2-5-17(6-3-16)22(23,24)25/h2-3,5-10,20H,4,11-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGURAZXTJAHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.